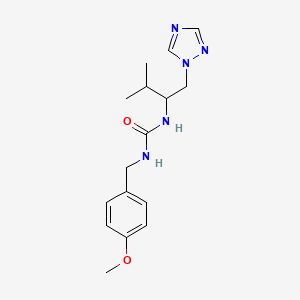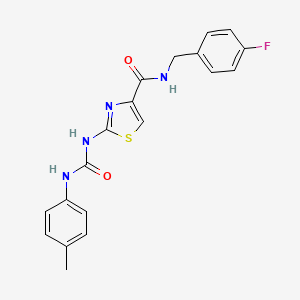
N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives, which are structurally related to N-(4-fluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, have been extensively studied. These compounds are synthesized and characterized using various analytical techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis spectroscopy, and single crystal X-ray diffraction (SC-XRD). The computational studies, including density functional theory (DFT) and time-dependent DFT (TDDFT), provide insights into their optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), indicating their potential technological applications due to significant NLO character (Haroon et al., 2019).
Photophysical Properties
The photophysical properties of related thiazolothiazole derivatives have been investigated, revealing strong blue fluorescence with high quantum yields and distinctive reversible electrochromism, which makes these compounds attractive for multifunctional optoelectronic, electron transfer sensing, and photochemical applications (Woodward et al., 2017).
Biological Activities
Thiazole derivatives exhibit various biological activities, including antimicrobial and antifungal properties. The synthesis and pharmacological evaluation of thiazolo [3,2-a] pyrimidine derivatives have shown significant anti-inflammatory and antinociceptive activities, highlighting their therapeutic potential (Alam et al., 2010). Additionally, sensor molecules based on thiazole structures have been designed to detect specific metal ions, demonstrating their applicability in chemical sensing and environmental monitoring (Xu et al., 2020).
Enzymatic Mimetic Catalysis
Nucleophilic carbenes derived from thiazolium salts, similar in structure to the thiazole core of this compound, play a crucial role in asymmetric organocatalysis, mimicking enzyme catalysis. These nucleophilic carbenes have facilitated successful enantioselective reactions, showcasing their importance in synthetic chemistry and potential industrial applications (Enders & Balensiefer, 2004).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-2-8-15(9-3-12)22-18(26)24-19-23-16(11-27-19)17(25)21-10-13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJZDQPREKUNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

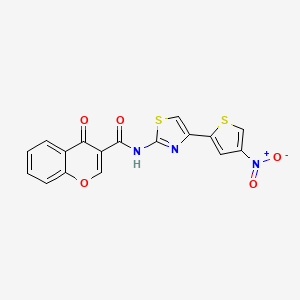
![1-({Cyclopropyl[(3,4-dichlorophenyl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963224.png)
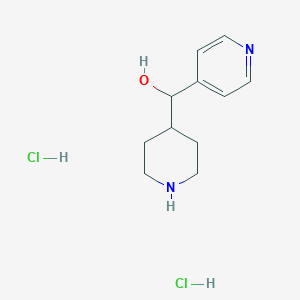
![Ethyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2963230.png)

![Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2963232.png)

![2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline](/img/structure/B2963235.png)
![8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2963239.png)
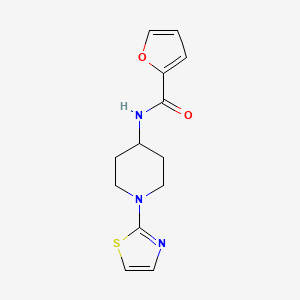
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2963243.png)
![N,N,4-trimethyl-2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2963244.png)
